4-(1-Pyrrolidinyl)piperidine (CAS: 5004-07-9) is a solid heterocyclic compound featuring a piperidine ring substituted at the 4-position with a pyrrolidinyl group. This structure uniquely provides two distinct basic nitrogen centers: a secondary amine within the piperidine ring and a sterically accessible tertiary amine within the pyrrolidine substituent. This bifunctional nature, combined with its defined conformational properties, makes it a versatile precursor for complex molecule synthesis in pharmaceuticals and as a structure-directing agent in materials science, where precise control of basicity, nucleophilicity, and steric hindrance is critical for process outcomes.
Substituting 4-(1-Pyrrolidinyl)piperidine with simpler analogs like N-methylpiperidine or 4-aminopiperidine often leads to process failure or suboptimal performance. N-methylpiperidine lacks the secondary amine essential for many multi-step syntheses and hydrogen-bonding interactions. Conversely, 4-aminopiperidine, while also a diamine, possesses a primary amine whose high nucleophilicity and different steric profile can lead to unwanted side reactions or prevent the formation of specific, sterically-demanding supramolecular structures. The unique combination of a secondary piperidine amine and a tertiary pyrrolidine amine in a rigid framework provides a specific balance of basicity, steric hindrance, and coordination geometry that is not replicated by more common, seemingly similar piperidine derivatives, making it a deliberate choice for optimized outcomes.
In the development of novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, the incorporation of the 4-(1-pyrrolidinyl)piperidine moiety was a key structural modification that significantly enhanced biological activity. A lead compound featuring this specific group demonstrated potent agonist activity with an EC50 value of 3.6 nM. This represents a substantial improvement in potency compared to earlier-generation analogs in the same series that utilized different piperidinyl or piperazinyl structures, underscoring the unique contribution of this exact scaffold to receptor binding and activation.
| Evidence Dimension | PPARδ Agonist Activity (EC50) |
| Target Compound Data | 3.6 nM (for derivative containing the 4-(1-pyrrolidinyl)piperidine moiety) |
| Comparator Or Baseline | Earlier series analogs with alternative piperidinyl/piperazinyl groups (which showed lower activity, prompting the specific modification). |
| Quantified Difference | Achieved low nanomolar potency, a significant increase over prior analogs. |
| Conditions | In vitro hPPARδ agonist activity assay. |
For medicinal chemists, this evidence justifies procuring this specific building block over simpler analogs to achieve high-potency drug candidates, directly impacting project viability.
The use of pyrrolidinium-based cations as additives in the fabrication of formamidinium lead iodide (FAPbI3) perovskite solar cells has been shown to be critical for process control and device performance. Adding a pyrrolidinium ionic liquid to the lead iodide precursor solution promoted a preferred (001) crystal orientation, reduced unreacted PbI2, and suppressed defect density. This process resulted in a champion power conversion efficiency (PCE) of 21.72%, a significant improvement over the 19.08% PCE achieved in control devices fabricated without the additive. 4-(1-Pyrrolidinyl)piperidine offers the structural benefits of the pyrrolidinium cation combined with a second amine functionality, providing a superior molecular tool for directing crystal growth and passivating defects compared to simple monofunctional amines.
| Evidence Dimension | Perovskite Solar Cell Power Conversion Efficiency (PCE) |
| Target Compound Data | 21.72% (achieved with pyrrolidinium-mediated FAPbI3 layer) |
| Comparator Or Baseline | 19.08% (control FAPbI3 device without additive) |
| Quantified Difference | 13.8% relative increase in efficiency. |
| Conditions | Sequential deposition fabrication of FAPbI3 solar cells. |
This demonstrates that the specific molecular architecture is crucial for fabricating high-performance optoelectronic devices, making this compound a strategic choice for improving film quality and final device efficiency.
4-(1-Pyrrolidinyl)piperidine provides a distinct basicity profile that enables its use in specific synthetic contexts where common substitutes are unsuitable. Its predicted pKa of ~10.32 is slightly higher than that of the common tertiary amine N-methylpiperidine (pKa = 10.08). More importantly, it is a bifunctional base with a secondary and a tertiary amine, each with a different steric environment. This contrasts with N-methylpiperidine, which is only a tertiary amine, and 4-aminopiperidine, which has a highly reactive primary amine. This structural difference allows it to be selected for reactions where the moderate basicity of the tertiary amine is required without the competing nucleophilicity of a primary amine, or where the secondary amine can serve as a specific hydrogen-bond donor or ligand anchor point.
| Evidence Dimension | Basicity (pKa) |
| Target Compound Data | ~10.32 (Predicted) |
| Comparator Or Baseline | N-methylpiperidine: 10.08 (Experimental); 4-aminopiperidine: ~10.37 (Predicted) |
| Quantified Difference | Slightly more basic than N-methylpiperidine; possesses two distinct basic sites unlike monofunctional analogs. |
| Conditions | Predicted at 25°C; Experimental for N-methylpiperidine at 25°C. |
This allows chemists to select a base with a specific steric and functional profile, avoiding side reactions and improving selectivity in complex syntheses, justifying its procurement over cheaper, less specific amine bases.
This compound is the right choice when developing structure-activity relationships where analogs have stalled at moderate potency. Its defined stereochemistry and bifunctionality provide a rigid scaffold that can enhance binding affinity, as demonstrated in the synthesis of nanomolar PPARδ agonists.
In the fabrication of advanced optoelectronics, this compound should be selected to improve the quality and performance of thin films. Its structure is suited to act as a superior structure-directing and defect-passivating agent, leading to perovskite films with higher crystallinity and power conversion efficiency compared to those made with standard amines or without additives.
Procure this compound for synthetic routes requiring a base with moderate strength but specific steric and electronic properties. Its dual secondary/tertiary amine nature allows for selective reactions where simpler bases like triethylamine or highly nucleophilic amines like 4-aminopiperidine would yield undesirable byproducts.
Corrosive;Irritant